Squarylium dye III
Overview
Description
Squarylium dye III, also known as 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt), is a member of the squaraine dye family. These dyes are characterized by their unique aromatic four-membered ring system derived from squaric acid. Squarylium dyes are known for their intense fluorescence, typically in the red and near-infrared regions, making them valuable in various technological applications .
Mechanism of Action
Target of Action
Squarylium Dye III is a type of squaraine dye, which are organic dyes characterized by their unique aromatic four-membered ring system derived from squaric acid . The primary targets of this compound are biological specimens, where it acts as a fluorochrome . It is also used as a photosensitizer in photovoltaic devices .
Mode of Action
This compound exhibits intense fluorescence when it interacts with its targets . It has an excitation peak at 629 nm and an emission peak at 645 nm . When excited using a 633 nm laser paired with a 660/20 nm bandpass filter, it emits fluorescence . This interaction results in the emission of light, which can be detected and used for various applications.
Biochemical Pathways
For instance, it is used as a sensor for ions and in biomedical imaging .
Pharmacokinetics
It has an absorption wavelength of 627.25 nm and an absorption coefficient of 309000 at 627.25 nm .
Result of Action
The primary result of this compound’s action is the emission of fluorescence when it interacts with its targets. This fluorescence can be detected and measured, providing valuable information in various applications. For example, in biomedical imaging, the fluorescence emitted by this compound can help visualize certain structures or processes within a biological specimen .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye’s fluorescence properties can be enhanced when it is encapsulated into carbon nanotubes .
Biochemical Analysis
Biochemical Properties
Squarylium Dye III has an absorption wavelength of 627.25 nm and an absorption coefficient of 309000 at 627.25 nm . It is known to interact with various biomolecules, including proteins, where it exhibits high quantum yields when bound .
Cellular Effects
This compound has been used in biomedical imaging due to its intense fluorescence . It has been reported to be used for remarkable lysosome tracking in live cells , indicating its potential effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its unique aromatic four-membered ring system. This system is highly electron deficient and is susceptible to nucleophilic attack . This can be attenuated by the formation of a rotaxane around the dye to protect it from nucleophiles .
Temporal Effects in Laboratory Settings
This compound exhibits photochemical stability . Its luminescence is stable, and its quantum yield is approximately 0.65 . The dye can be encapsulated into carbon nanotubes, enhancing the optical properties of the nanotubes .
Transport and Distribution
This compound molecules can be encapsulated into carbon nanotubes, which enhances their optical properties . This encapsulation also increases the chemical and thermal stability of the molecules, allowing their isolation and individual characterization .
Subcellular Localization
Given its use in lysosome tracking , it may be localized in lysosomes within cells
Preparation Methods
Squarylium dye III is synthesized through the reaction of squaric acid with electron-rich aromatic compounds such as aniline derivatives. The typical synthetic route involves the condensation of squaric acid with 4-dimethylaminophenyl groups under acidic conditions. The reaction is usually carried out in solvents like dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
Squarylium dye III undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Squarylium dye III has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of photovoltaic devices and as a photosensitizer in xerographic devices
Comparison with Similar Compounds
Squarylium dye III is compared with other squaraine dyes, such as:
- 1,2,3,3-Tetramethyl-3H-indolium salt
- Aniline derivative of squaraine dyes
These compounds share similar structural features but differ in their specific substituents and electronic properties. This compound is unique due to its high quantum yield and stability, making it particularly suitable for applications requiring intense fluorescence and photostability .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJDZWHZQOZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401337 | |
Record name | F0712-0056 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13458-60-1, 43134-09-4 | |
Record name | NSC125878 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0712-0056 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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